molecular formula C22H17N3O2 B12169726 N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12169726
M. Wt: 355.4 g/mol
InChI Key: TYCYBIOCJGFTGF-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with the molecular formula C22H17N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the condensation of anthranilic acid derivatives with benzylamine and subsequent cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its stability and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-benzyl-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C22H17N3O2/c26-21(23-14-16-7-3-1-4-8-16)17-11-12-19-20(13-17)24-15-25(22(19)27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,23,26)

InChI Key

TYCYBIOCJGFTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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